REACTION_SMILES
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[C:1]([O:2][BH-:3]([O:4][C:5](=[O:6])[CH3:7])[O:8][C:9](=[O:10])[CH3:11])(=[O:12])[CH3:13].[C:32]([OH:33])(=[O:34])[CH3:35].[CH2:26]1[CH2:27][O:28][CH2:29][CH2:30][NH:31]1.[Cl:36][CH2:37][CH2:38][Cl:39].[Na+:14].[O:15]1[CH2:16][CH2:17][O:18][C:19]12[CH2:20][CH2:21][C:22](=[O:25])[CH2:23][CH2:24]2>>[O:15]1[CH2:16][CH2:17][O:18][C:19]12[CH2:20][CH2:21][CH:22]([N:31]1[CH2:26][CH2:27][O:28][CH2:29][CH2:30]1)[CH2:23][CH2:24]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O[BH-](OC(C)=O)OC(C)=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCN1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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ClCCCl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC2(CC1)OCCO2
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Name
|
|
Type
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product
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Smiles
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C1CN(C2CCC3(CC2)OCCO3)CCO1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |